molecular formula C7H3F5O2S B13080568 2,2-Difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetic acid

2,2-Difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetic acid

Cat. No.: B13080568
M. Wt: 246.16 g/mol
InChI Key: QMUCVFOCILOKSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetic acid is a fluorinated organic compound with the molecular formula C7H3F5O2S. It is characterized by the presence of both difluoro and trifluoromethyl groups attached to a thiophene ring, making it a compound of interest in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetic acid typically involves the introduction of fluorine atoms into the thiophene ring. One common method is the fluorination of thiophene derivatives using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective fluorination .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or thiols .

Scientific Research Applications

2,2-Difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetic acid is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and physical properties. The combination of difluoro and trifluoromethyl groups enhances its reactivity and stability, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C7H3F5O2S

Molecular Weight

246.16 g/mol

IUPAC Name

2,2-difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetic acid

InChI

InChI=1S/C7H3F5O2S/c8-6(9,5(13)14)3-1-2-4(15-3)7(10,11)12/h1-2H,(H,13,14)

InChI Key

QMUCVFOCILOKSQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)C(F)(F)F)C(C(=O)O)(F)F

Origin of Product

United States

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